

Spectral Analysis of 2-Bromo-6-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **2-Bromo-6-hydroxybenzoic acid**, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and comparative analysis with closely related isomers. This approach offers a robust framework for the spectroscopic identification and characterization of **2-Bromo-6-hydroxybenzoic acid**.

Molecular Structure and Expected Spectral Features

2-Bromo-6-hydroxybenzoic acid ($C_7H_5BrO_3$, Molecular Weight: 217.02 g/mol) is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a carboxylic acid group on a benzene ring, gives rise to characteristic signals in various spectroscopic analyses.

- NMR Spectroscopy:** The proton (1H) and carbon-13 (^{13}C) NMR spectra are expected to show distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. The acidic proton of the carboxylic acid and the phenolic proton will also be observable, though their chemical shifts can be highly dependent on the solvent and concentration.
- Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O

stretching of the carboxylic acid, C-Br stretching, and various aromatic C-H and C=C vibrations.

- **Mass Spectrometry (MS):** The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water, carbon monoxide, and the bromine atom. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be a key identifier for bromine-containing fragments.

Spectral Data Summary

The following tables summarize the predicted and comparative experimental spectral data for **2-Bromo-6-hydroxybenzoic acid**.

^1H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0 (broad s)	Singlet	1H	Carboxylic acid (-COOH)
~10.0 (broad s)	Singlet	1H	Phenolic hydroxyl (-OH)
~7.4 - 7.6	Triplet	1H	Aromatic H (H4)
~7.0 - 7.2	Doublet	1H	Aromatic H (H3 or H5)
~6.8 - 7.0	Doublet	1H	Aromatic H (H3 or H5)

Note: Predicted chemical shifts can vary. These values are estimates based on the chemical structure.

^{13}C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~170	Carboxylic acid (C=O)
~158	Aromatic C (C-OH)
~135	Aromatic C (C-H)
~125	Aromatic C (C-H)
~120	Aromatic C (C-Br)
~118	Aromatic C (C-COOH)
~115	Aromatic C (C-H)

Note: Predicted chemical shifts are estimates and can differ from experimental values.

IR Spectral Data (Typical Absorption Ranges)

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
3600 - 3200	Broad	O-H stretch (Phenol)
1710 - 1680	Strong	C=O stretch (Carboxylic acid)
1600 - 1450	Medium-Weak	C=C stretch (Aromatic)
1300 - 1200	Strong	C-O stretch (Carboxylic acid/Phenol)
700 - 500	Strong	C-Br stretch

Mass Spectrometry Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

m/z	Relative Intensity (%)	Assignment
215/217	100	[M-H] ⁻
197/199	40	[M-H-H ₂ O] ⁻
171/173	60	[M-H-CO ₂] ⁻
136	20	[M-H-Br] ⁻

Note: The m/z values are presented as a pair for bromine-containing fragments, representing the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Bromo-6-hydroxybenzoic acid**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

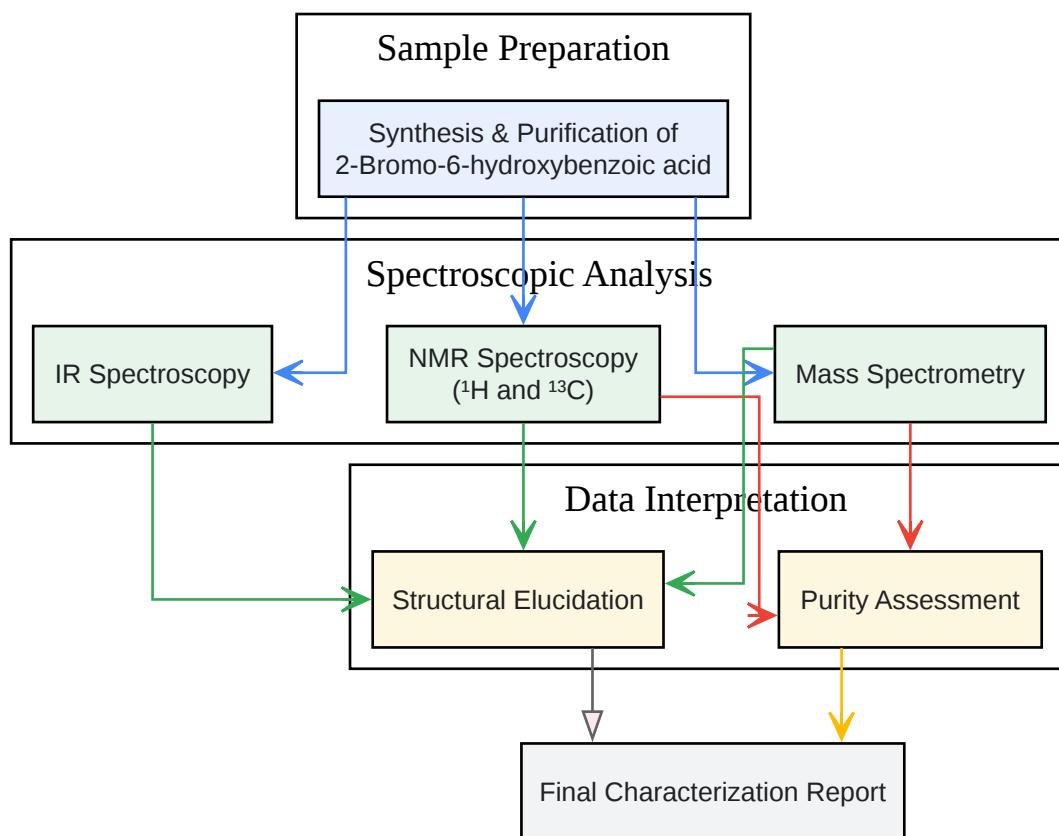
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-Bromo-6-hydroxybenzoic acid** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR accessory.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Bromo-6-hydroxybenzoic acid** (e.g., 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization method.
- Instrument Setup (ESI):
 - The mass spectrometer is equipped with an electrospray ionization (ESI) source.
 - The instrument can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the $[\text{M}-\text{H}]^-$ ion.
 - The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion ($[\text{M}-\text{H}]^-$) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

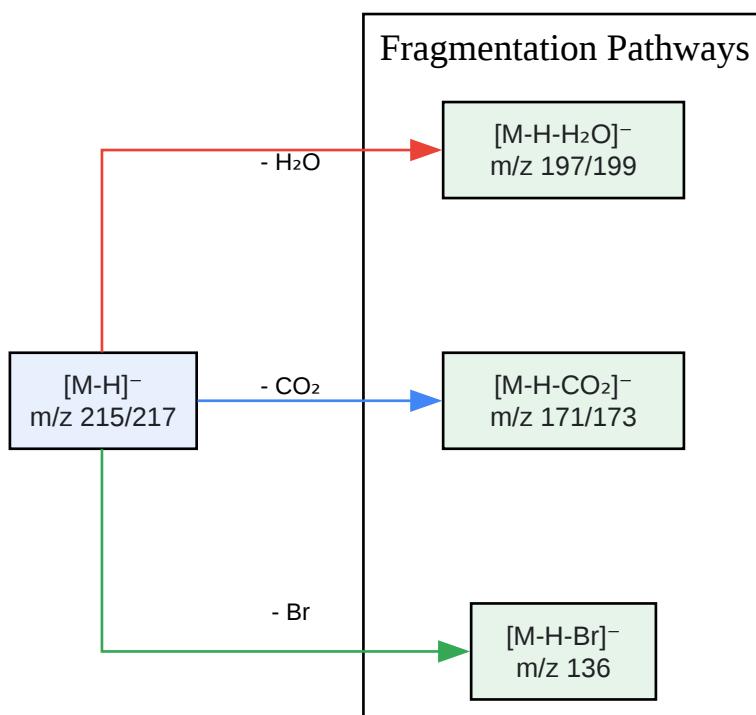
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectral analysis of **2-Bromo-6-hydroxybenzoic acid**.



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Caption: Workflow for the spectral characterization of **2-Bromo-6-hydroxybenzoic acid**.



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Caption: Predicted ESI-MS fragmentation of **2-Bromo-6-hydroxybenzoic acid**.

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